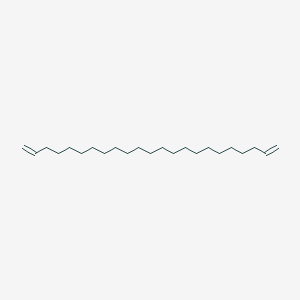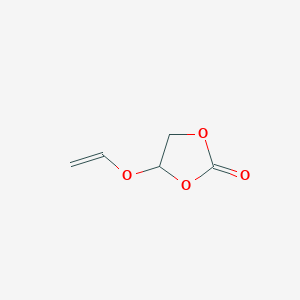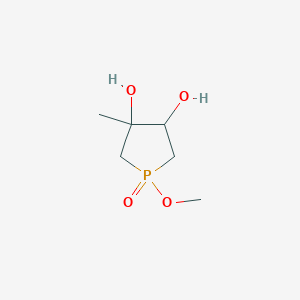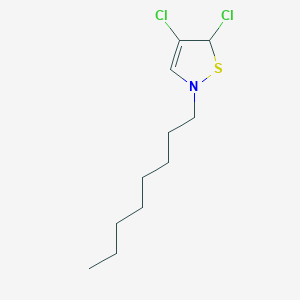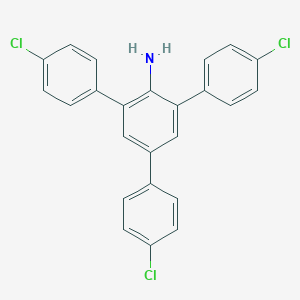![molecular formula C26H35NO3 B12559242 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 146583-34-8](/img/structure/B12559242.png)
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene is an organic compound characterized by a dodecyloxy group attached to a benzene ring, which is further substituted with a nitrophenyl ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene typically involves a multi-step process:
Formation of the Dodecyloxybenzene Intermediate: This step involves the alkylation of hydroquinone with dodecyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Nitrobenzaldehyde Intermediate: This step involves the nitration of benzaldehyde to form 4-nitrobenzaldehyde.
Condensation Reaction: The final step involves the condensation of the dodecyloxybenzene intermediate with the nitrobenzaldehyde intermediate in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The ethenyl group can be oxidized to form an epoxide using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: m-Chloroperbenzoic acid.
Substitution: Alkyl or aryl halides, bases such as sodium hydride.
Major Products Formed:
Reduction: 1-(Dodecyloxy)-4-[2-(4-aminophenyl)ethenyl]benzene.
Oxidation: 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)epoxy]benzene.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and liquid crystals.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene depends on its application:
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in devices such as OLEDs and OPVs.
Biological Imaging: Acts as a fluorescent probe, emitting light upon excitation and allowing visualization of biological structures.
Molecular Targets and Pathways:
Charge Transport: Interacts with other organic molecules to form conductive pathways in electronic devices.
Fluorescent Probing: Binds to specific biological molecules, enabling their detection through fluorescence.
Comparaison Avec Des Composés Similaires
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene can be compared with similar compounds such as:
1-(Dodecyloxy)-4-[2-(4-aminophenyl)ethenyl]benzene: Similar structure but with an amino group instead of a nitro group, leading to different electronic properties.
1-(Dodecyloxy)-4-[2-(4-methoxyphenyl)ethenyl]benzene: Contains a methoxy group instead of a nitro group, affecting its reactivity and applications.
Uniqueness: The presence of both the dodecyloxy and nitrophenyl ethenyl groups in this compound imparts unique electronic and optical properties, making it particularly valuable in the fields of materials science and organic electronics.
Propriétés
Numéro CAS |
146583-34-8 |
|---|---|
Formule moléculaire |
C26H35NO3 |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
1-[2-(4-dodecoxyphenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C26H35NO3/c1-2-3-4-5-6-7-8-9-10-11-22-30-26-20-16-24(17-21-26)13-12-23-14-18-25(19-15-23)27(28)29/h12-21H,2-11,22H2,1H3 |
Clé InChI |
JHMRVCBQMQGAPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
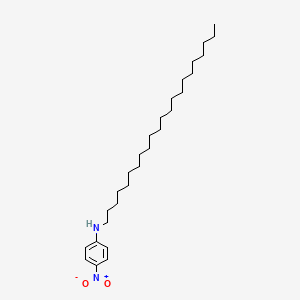
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)


![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)
